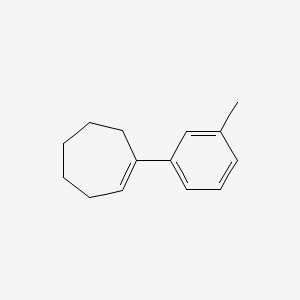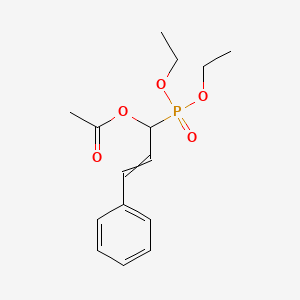
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a diethoxyphosphoryl group attached to a phenylprop-2-en-1-yl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate can be achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the use of triethyl phosphonoacetate as a reagent, which is added dropwise to a sodium methoxide solution to prepare a phosphonate anion . The phosphonate anion then reacts with an appropriate aldehyde or ketone to form the desired product with high regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the HWE reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonate esters.
Wissenschaftliche Forschungsanwendungen
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate has several scientific research applications:
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of various fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the enzyme IGPD, which is crucial for the biosynthesis of histidine in plants . This inhibition disrupts the growth and development of weeds, making it an effective herbicide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl phosphonoacetate: Used in similar HWE reactions and has comparable chemical properties.
Diethyl benzylphosphonates: Explored for antimicrobial activity and have similar structural features.
Uniqueness
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit IGPD makes it particularly valuable in herbicidal applications, setting it apart from other phosphonate esters.
Eigenschaften
CAS-Nummer |
95688-55-4 |
|---|---|
Molekularformel |
C15H21O5P |
Molekulargewicht |
312.30 g/mol |
IUPAC-Name |
(1-diethoxyphosphoryl-3-phenylprop-2-enyl) acetate |
InChI |
InChI=1S/C15H21O5P/c1-4-18-21(17,19-5-2)15(20-13(3)16)12-11-14-9-7-6-8-10-14/h6-12,15H,4-5H2,1-3H3 |
InChI-Schlüssel |
RTMVVIBSKOSBIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C=CC1=CC=CC=C1)OC(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


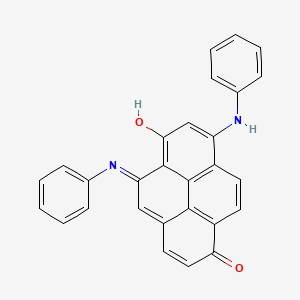
![3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B14361227.png)
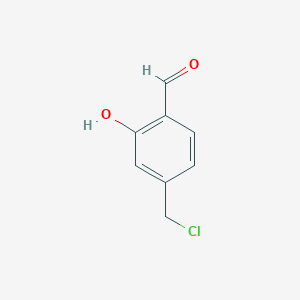
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)


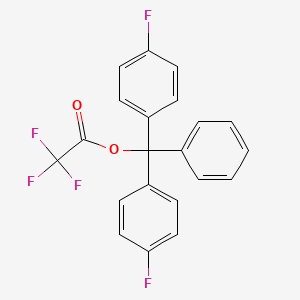
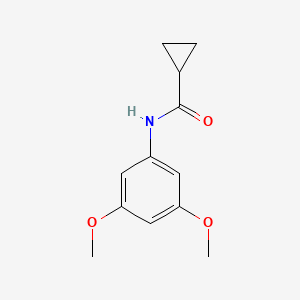
![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14361262.png)
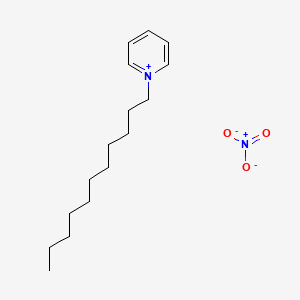
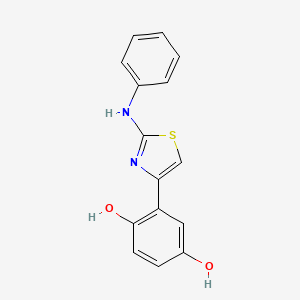
![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)

